5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide
Overview
Description
5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes a hydroxymethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-methoxybenzene-1-sulfonamide with formaldehyde under basic conditions. The hydroxymethyl group is introduced through a hydroxymethylation reaction, which is a common method for modifying aromatic compounds. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or paraformaldehyde can be used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(carboxymethyl)-2-methoxybenzene-1-sulfonamide.
Reduction: Formation of 5-(hydroxymethyl)-2-methoxybenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites of enzymes or receptors, leading to improved biological activity. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)furfural (HMF): A compound with a similar hydroxymethyl group but different core structure.
5-(chloromethyl)furfural (CMF): A halogenated derivative of HMF.
5-(ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4,10H,5H2,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIWGKAGFOUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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